(E)-[(2-chlorophenyl)methoxy]({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine
Description
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Properties
IUPAC Name |
(E)-N-[(2-chlorophenyl)methoxy]-1-[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O/c21-18-4-2-1-3-16(18)13-27-26-12-14-5-7-15(8-6-14)19-11-17(9-10-25-19)20(22,23)24/h1-12H,13H2/b26-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZWVIJTZPIPFA-RPPGKUMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON=CC2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO/N=C/C2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (E)-(2-chlorophenyl)methoxyamine , also known by its CAS number 1092343-82-2, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 413.82 g/mol
- CAS Number : 1092343-82-2
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Predicted 514.0 °C |
| Density | 1.34 g/cm³ |
| pKa | 2.19 |
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-(2-chlorophenyl)methoxyamine exhibit significant anticancer properties.
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In Vitro Studies :
- A study evaluated the cytotoxic effects of various derivatives against multiple cancer cell lines, including K562 (leukemia), HCT116 (colon cancer), and MCF-7 (breast cancer). The compound demonstrated IC values ranging from 1.42 µM to 4.56 µM against these cell lines, indicating potent activity comparable to established treatments like sorafenib .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored:
-
In Vitro Antimicrobial Studies :
- The compound exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values reported in the low µg/mL range . For instance, derivatives with trifluoromethyl substitutions showed enhanced potency against resistant strains.
- Case Study :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound:
| Substituent | Impact on Activity |
|---|---|
| Trifluoromethyl group | Increased potency in anticancer activity |
| Chlorine substitutions | Enhanced antimicrobial properties |
Research indicates that modifications to the phenyl rings and the introduction of halogen groups significantly affect both anticancer and antimicrobial activities .
Scientific Research Applications
Medicinal Chemistry Applications
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Pharmacological Potential :
- The trifluoromethyl group in the compound enhances its pharmacokinetic properties, making it a candidate for drug development. Research indicates that trifluoromethyl-containing compounds often exhibit improved metabolic stability and bioavailability .
- The compound's structure suggests potential activity against various biological targets, including enzymes involved in cancer and neurodegenerative diseases.
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Case Study: nNOS Inhibition :
- A related study synthesized new nNOS inhibitors based on similar structures to explore their efficacy against nitric oxide synthases. The results indicated that modifications to the phenyl rings could enhance inhibitory potency, highlighting the importance of structural optimization in drug design .
- FDA-Approved Drug Comparisons :
Agrochemical Applications
- Herbicide Development :
- Case Study: Herbicide Efficacy :
Material Science Applications
-
Polymer Chemistry :
- The incorporation of compounds like (E)-(2-chlorophenyl)methoxyamine into polymer matrices has been investigated for creating materials with specific optical or electronic properties.
- Case Study: Conductive Polymers :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
